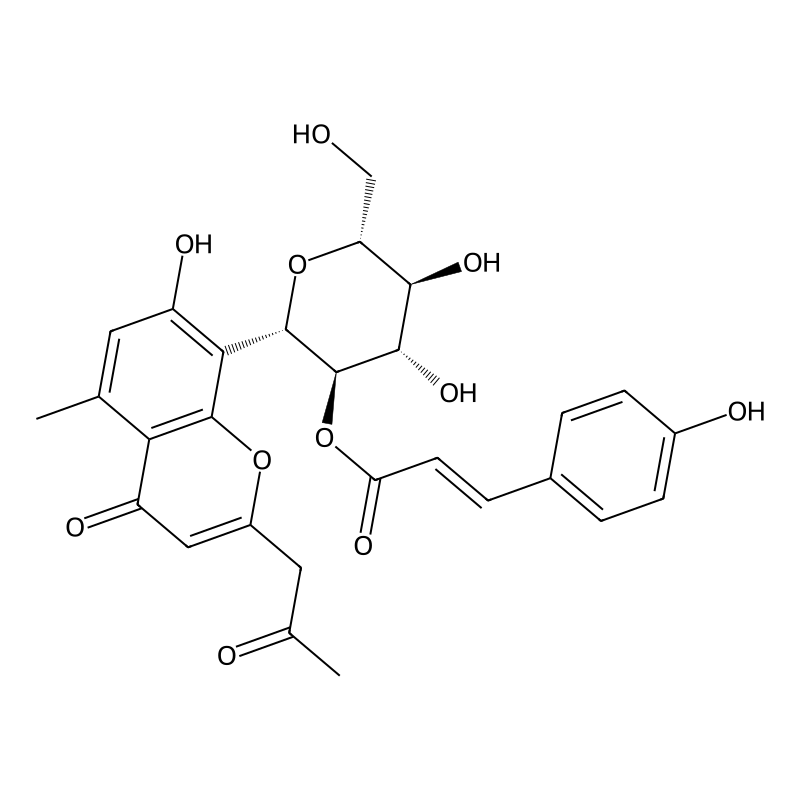Aloeresin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial Activity
Studies suggest that Aloeresin A exhibits antibacterial properties against various strains of bacteria commonly associated with infections, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This potential was explored in a study published in the journal Molecules, where researchers used computational methods to investigate Aloeresin A's interaction with these bacterial targets. The results showed promising binding affinity, suggesting its potential as an alternative antibacterial agent []. However, further in vitro and in vivo research is necessary to confirm these findings.
Anti-inflammatory Activity
Aloeresin A might possess anti-inflammatory properties, potentially making it beneficial in managing inflammatory conditions. A study published in the journal Contact Lens & Anterior Eye investigated the effect of Aloeresin A on contact lens-related keratitis, an inflammatory condition of the cornea. The study used computational modeling to analyze the interaction between Aloeresin A and inflammatory targets. The results suggest that Aloeresin A may have the potential to inhibit key inflammatory pathways, although further research is needed to validate these findings in real-world settings [].
Other Potential Applications
Early research indicates that Aloeresin A might hold promise in other areas, including:
- Diabetes management: Studies suggest Aloeresin A may act as an alpha-glucosidase inhibitor, potentially regulating blood sugar levels []. However, further research is needed to understand its efficacy and safety in this context.
- Skin health: Some studies suggest Aloeresin A might contribute to the wound healing and anti-aging properties associated with Aloe vera []. More research is needed to fully understand its specific role.
Aloeresin A is a naturally occurring compound primarily derived from the sap of the Aloe vera plant. It belongs to a class of compounds known as chromones and has the molecular formula with a molecular weight of 462.4 grams per mole. The structure of Aloeresin A includes multiple hydroxyl groups and is characterized by its complex arrangement of functional groups, which are believed to play a significant role in its biological activity. This compound is notable for its potential therapeutic properties, particularly in antibacterial and anti-inflammatory applications.
- Hydrolysis: Aloeresin A can be hydrolyzed to form aloesin and p-coumaric acid. This reaction typically requires hydrolytic enzymes such as esterases, lipases, or proteases, or can be facilitated by acid hydrolysis.
- Oxidation: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide, leading to various oxidized derivatives.
- Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in different reduced forms of Aloeresin A.
The major products formed from these reactions include aloesin and p-coumaric acid from hydrolysis, while oxidation and reduction may yield various derivatives depending on the conditions used .
Aloeresin A exhibits significant biological activity, particularly against bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Studies have demonstrated its potential as an antibacterial agent through computational modeling that indicates strong binding affinity to bacterial proteins involved in pathogenesis . Additionally, Aloeresin A shows anti-inflammatory properties, which could be beneficial in treating conditions like keratitis, where inflammation plays a critical role. Its mechanism involves inhibition of key inflammatory pathways .
Moreover, it acts as an α-glucosidase inhibitor, which may help regulate carbohydrate metabolism. The compound's interaction with various biochemical pathways suggests a multifaceted role in cellular processes.
Aloeresin A can be synthesized through several methods:
- Enzymatic Hydrolysis: This method involves using specific enzymes (esterases, lipases) to convert aloesin into Aloeresin A. The process is typically carried out at controlled temperatures and pH levels to optimize yield.
- Acid Hydrolysis: Acidic conditions (using hydrochloric acid or other acids) can facilitate the hydrolysis of Aloeresin A into aloesin and p-coumaric acid. Optimal conditions include maintaining temperatures around 90°C with varying acid concentrations .
- Extraction from Aloe Sap: Industrial production often involves extracting Aloeresin A from Aloe vera leaf exudates. The sap is collected and purified through boiling and crystallization processes to isolate the compound .
Research indicates that Aloeresin A interacts with various biological targets:
- Bacterial Proteins: It has been shown to bind effectively to bacterial proteins such as ExoU, ExoS, ExoT, ExoY, and PLY, inhibiting their function and potentially reducing bacterial virulence .
- Host Transcription Factors: The compound also interacts with host transcription factors involved in inflammatory responses, suggesting a dual action mechanism against both pathogens and host processes .
These interactions highlight its potential as a multi-target therapeutic agent.
Aloeresin A shares similarities with other compounds derived from Aloe species. Notable similar compounds include:
Comparison TableCompound Molecular Formula Biological Activity Unique Features Aloeresin A C₂₂H₂₂O₁₁ Antibacterial, anti-inflammatory High binding affinity to multiple targets Aloesin C₁₈H₁₈O₇ Antioxidant Less abundant than Aloeresin A Barbaloin C₂₂H₂₃O₁₁ Laxative Primarily laxative effects Aloin C₂₂H₂₂O₉ Laxative Known for gastrointestinal effects
| Compound | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Aloeresin A | C₂₂H₂₂O₁₁ | Antibacterial, anti-inflammatory | High binding affinity to multiple targets |
| Aloesin | C₁₈H₁₈O₇ | Antioxidant | Less abundant than Aloeresin A |
| Barbaloin | C₂₂H₂₃O₁₁ | Laxative | Primarily laxative effects |
| Aloin | C₂₂H₂₂O₉ | Laxative | Known for gastrointestinal effects |
The uniqueness of Aloeresin A lies in its potent antibacterial activity combined with anti-inflammatory effects, distinguishing it from other similar compounds derived from Aloe species .








